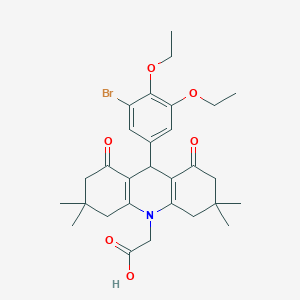![molecular formula C24H22N2O3 B302063 N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302063.png)
N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((E)-[4-(butan-2-yloxy)phenyl]methylidene)naphtho[2,1-b]furan-2-carbohydrazide, also known as BNH, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. BNH is a hydrazide derivative of naphthofuran, which has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties. In
Wirkmechanismus
The mechanism of action of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been reported to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix and have been implicated in the invasion and metastasis of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide as a research tool is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic and basic conditions, which can affect its biological activity and limit its shelf life.
Zukünftige Richtungen
There are several future directions for N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide research. One direction is the development of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide derivatives with improved solubility and stability, which would make them more suitable for in vivo studies. Another direction is the investigation of the synergistic effects of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide with other anti-cancer and anti-inflammatory agents, which could enhance its therapeutic potential. Finally, the elucidation of the molecular mechanism of action of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide could provide insights into the development of novel therapies for cancer and inflammatory diseases.
Synthesemethoden
The synthesis of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide involves the reaction between 2-hydroxy-1-naphthaldehyde and 4-(butan-2-yloxy)benzaldehyde in the presence of hydrazine hydrate. The reaction proceeds via a condensation reaction, resulting in the formation of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide as a yellow crystalline solid. Several modifications of the synthesis method have been reported in the literature, including the use of different aldehydes and hydrazines to produce N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have reported the anti-tumor activity of N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and reducing the expression of inflammatory genes. In addition, N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been reported to have anti-fungal activity against several fungal strains.
Eigenschaften
Produktname |
N'-{(E)-[4-(butan-2-yloxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C24H22N2O3 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N-[(E)-(4-butan-2-yloxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-3-16(2)28-19-11-8-17(9-12-19)15-25-26-24(27)23-14-21-20-7-5-4-6-18(20)10-13-22(21)29-23/h4-16H,3H2,1-2H3,(H,26,27)/b25-15+ |
InChI-Schlüssel |
GCNPEHIOPWYMJK-MFKUBSTISA-N |
Isomerische SMILES |
CCC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CCC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
CCC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)
![(9-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301981.png)


![(9-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301985.png)
![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3,5-dimethoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301991.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-bromo-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301996.png)
![N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B301998.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-hydroxy-4-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302000.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302001.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(dimethylamino)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302002.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(2-bromo-5-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302004.png)